molecular formula C7H3NS B573951 8-thia-3-azatricyclo[4.3.0.02,4]nona-1(9),2,4,6-tetraene CAS No. 161382-87-2

8-thia-3-azatricyclo[4.3.0.02,4]nona-1(9),2,4,6-tetraene

Cat. No.: B573951
CAS No.: 161382-87-2
M. Wt: 133.168
InChI Key: GZRFZGACGLXLMR-UHFFFAOYSA-N
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Description

Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene is a heterocyclic compound with a unique structure that combines a thiophene ring with a cyclopentane and an azirene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene typically involves the cyclization of thiophene derivatives. One common method includes the reaction of thiophene-2-carboxamides with formic acid, which leads to the formation of the desired compound . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods: While specific industrial production methods for Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Comparison with Similar Compounds

Uniqueness: Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene is unique due to its combination of a thiophene ring with a cyclopentane and an azirene ring. This unique structure imparts distinct electronic properties, making it valuable for applications in organic electronics and medicinal chemistry.

Properties

CAS No.

161382-87-2

Molecular Formula

C7H3NS

Molecular Weight

133.168

InChI

InChI=1S/C7H3NS/c1-4-2-9-3-5(4)7-6(1)8-7/h1-3H

InChI Key

GZRFZGACGLXLMR-UHFFFAOYSA-N

SMILES

C1=C2C(=N2)C3=CSC=C31

Synonyms

Thieno[3,4:3,4]cyclopent[1,2-b]azirine (9CI)

Origin of Product

United States

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